molecular formula C21H18O8 B10818049 (S)-2-(4-Acetoxyphenyl)-4-oxochromane-5,7-diyl diacetate

(S)-2-(4-Acetoxyphenyl)-4-oxochromane-5,7-diyl diacetate

Cat. No.: B10818049
M. Wt: 398.4 g/mol
InChI Key: HQZXCNZZVRAEPO-SFHVURJKSA-N
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Description

(S)-2-(4-Acetoxyphenyl)-4-oxochromane-5,7-diyl diacetate is a complex organic compound that belongs to the class of chromane derivatives This compound is characterized by its unique structure, which includes a chromane core substituted with acetoxyphenyl and diacetate groups

Preparation Methods

The synthesis of (S)-2-(4-Acetoxyphenyl)-4-oxochromane-5,7-diyl diacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromane Core: The chromane core can be synthesized through a cyclization reaction involving phenolic compounds and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Acetoxyphenyl Group: The acetoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where the chromane core reacts with acetoxybenzene derivatives in the presence of a catalyst.

    Diacetate Formation: The final step involves the acetylation of hydroxyl groups on the chromane core using acetic anhydride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(S)-2-(4-Acetoxyphenyl)-4-oxochromane-5,7-diyl diacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to secondary alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, where nucleophiles like amines or thiols replace the acetoxy groups, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

(S)-2-(4-Acetoxyphenyl)-4-oxochromane-5,7-diyl diacetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-(4-Acetoxyphenyl)-4-oxochromane-5,7-diyl diacetate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Comparison with Similar Compounds

(S)-2-(4-Acetoxyphenyl)-4-oxochromane-5,7-diyl diacetate can be compared with other chromane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activities.

Properties

IUPAC Name

[4-[(2S)-5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3/t18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZXCNZZVRAEPO-SFHVURJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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